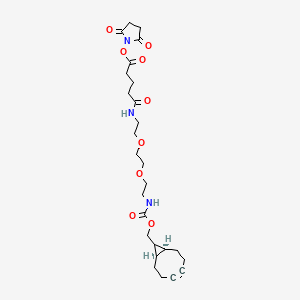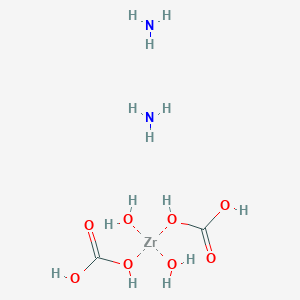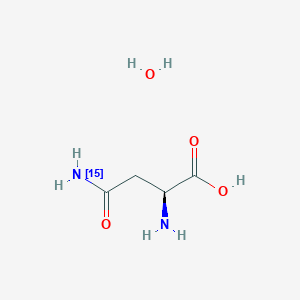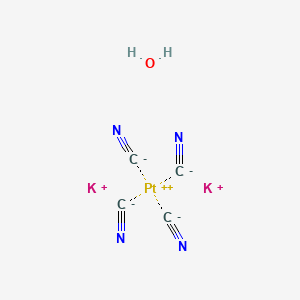
xenon-126
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xenon-126 is a stable isotope of the noble gas xenon, with an atomic number of 54 and an atomic mass of approximately 125.90. Xenon is a colorless, odorless, and inert gas that is found in trace amounts in the Earth’s atmosphere. This compound is one of the naturally occurring isotopes of xenon and is used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Xenon-126 can be produced through the fractional distillation of liquid air, a process that separates the different components of air based on their boiling points. This method involves cooling air to extremely low temperatures, allowing the different gases to liquefy and be separated. Xenon is then isolated from the other gases through further distillation.
Industrial Production Methods
In industrial settings, this compound is typically obtained as a byproduct of the production of oxygen and nitrogen from liquid air. The process involves the use of large-scale cryogenic distillation units that can efficiently separate xenon from other gases. The isolated xenon is then purified to achieve the desired isotopic composition.
Análisis De Reacciones Químicas
Types of Reactions
Xenon-126, like other xenon isotopes, is generally inert and does not readily undergo chemical reactions. under specific conditions, xenon can form compounds with highly electronegative elements such as fluorine and oxygen.
Common Reagents and Conditions
Oxidation: Xenon can react with fluorine to form xenon hexafluoride (XeF6) under high pressure and temperature conditions.
Reduction: Xenon does not typically undergo reduction reactions due to its inert nature.
Substitution: Xenon can form substitution compounds such as xenon difluoride (XeF2) when reacted with fluorine gas.
Major Products
- Xenon hexafluoride (XeF6)
- Xenon difluoride (XeF2)
- Xenon trioxide (XeO3)
Aplicaciones Científicas De Investigación
Xenon-126 has several applications in scientific research, including:
- Chemistry : Used as a tracer in studies of gas diffusion and adsorption.
- Biology : Employed in imaging techniques such as hyperpolarized magnetic resonance imaging (MRI) to study lung ventilation.
- Medicine : Utilized in anesthesia due to its inert nature and minimal side effects.
- Industry : Applied in lighting and laser technologies, including xenon flash lamps and excimer lasers.
Mecanismo De Acción
Xenon-126 exerts its effects primarily through its physical properties rather than chemical interactions. In medical applications, xenon acts as an anesthetic by modulating ion channels and neurotransmitter receptors in the central nervous system. Its inert nature and high atomic mass make it an effective contrast agent in imaging techniques, enhancing the visibility of certain tissues.
Comparación Con Compuestos Similares
Similar Compounds
- Xenon-124
- Xenon-128
- Xenon-129
- Xenon-131
- Xenon-132
- Xenon-134
- Xenon-136
Uniqueness
Xenon-126 is unique among its isotopes due to its specific atomic mass and stability While other xenon isotopes also have applications in various fields, this compound’s particular properties make it especially suitable for use in imaging and anesthesia
Propiedades
Fórmula molecular |
Xe |
|---|---|
Peso molecular |
125.90429742 g/mol |
Nombre IUPAC |
xenon-126 |
InChI |
InChI=1S/Xe/i1-5 |
Clave InChI |
FHNFHKCVQCLJFQ-FTXFMUIASA-N |
SMILES isomérico |
[126Xe] |
SMILES canónico |
[Xe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)



![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)




![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)



